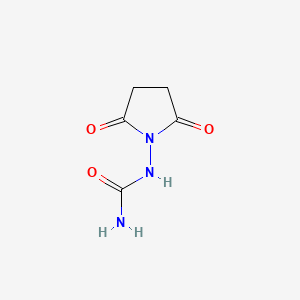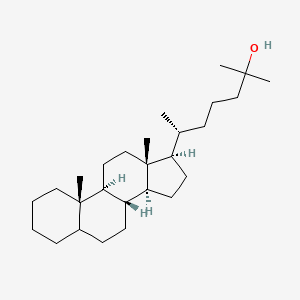![molecular formula C11H12O B14494491 5,7-Dimethyl-4H-cyclohepta[b]furan CAS No. 64261-70-7](/img/structure/B14494491.png)
5,7-Dimethyl-4H-cyclohepta[b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-4H-cyclohepta[b]furan is a heterocyclic compound characterized by a seven-membered ring fused to a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4H-cyclohepta[b]furan typically involves the cyclization of (2-alkynylphenyl) benzyl ethers. This process is promoted by a base, such as tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds through an intramolecular 5-exo-dig mode followed by a 7-endo-dig mode, resulting in the formation of the desired cyclohepta[b]furan .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. Techniques such as continuous flow synthesis and optimization of reaction conditions are likely to be employed for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-4H-cyclohepta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-4H-cyclohepta[b]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-4H-cyclohepta[b]furan involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H,7H-furo[3’,4’:6,7]cyclohepta[1,2-b]pyran
- 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
- 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic acid
Uniqueness
5,7-Dimethyl-4H-cyclohepta[b]furan is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its seven-membered ring fused to a furan ring is less common compared to other heterocyclic compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
64261-70-7 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
5,7-dimethyl-4H-cyclohepta[b]furan |
InChI |
InChI=1S/C11H12O/c1-8-5-9(2)7-11-10(6-8)3-4-12-11/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
MTXZQGDKHQXKKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C(C1)C=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
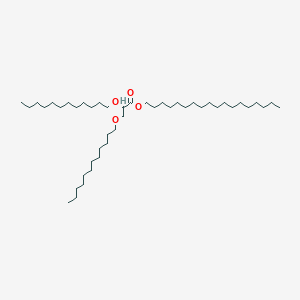
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
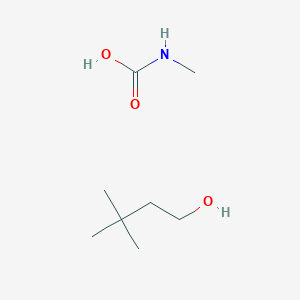
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
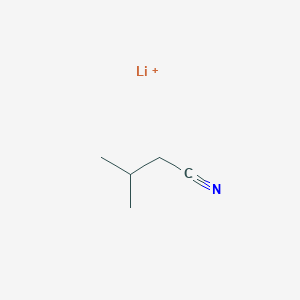
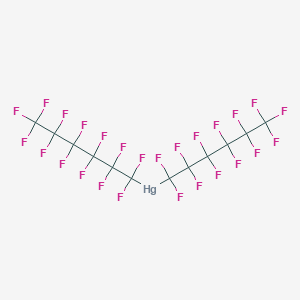
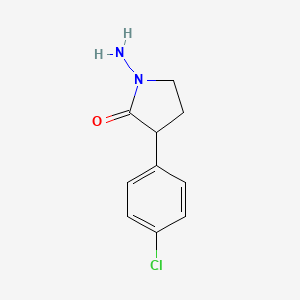
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
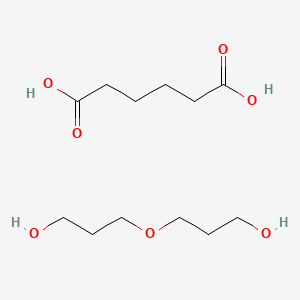
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
